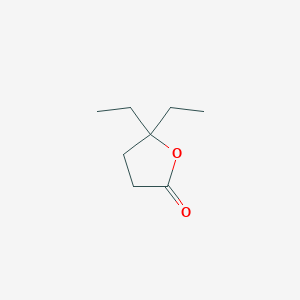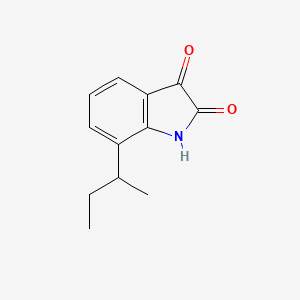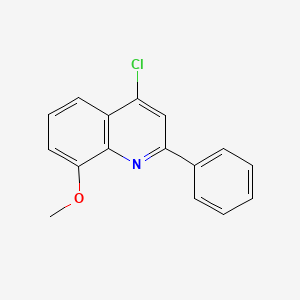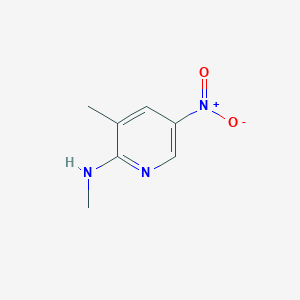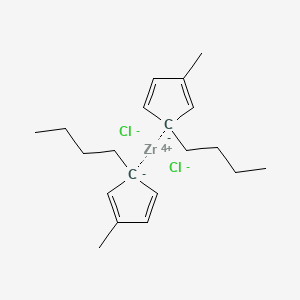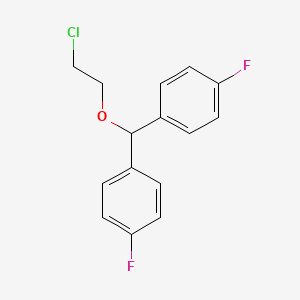
4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE)
概述
描述
4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a methoxy group, which is further connected to a 2-chloroethane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) typically involves the reaction of 4-fluorophenol with a suitable chlorinating agent to form 4-fluorophenyl chloride. This intermediate is then reacted with methanol in the presence of a base to yield bis(4-fluorophenyl)methanol. Finally, the bis(4-fluorophenyl)methanol undergoes a substitution reaction with 2-chloroethanol to produce the desired compound.
Industrial Production Methods: Industrial production of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods may also incorporate continuous flow reactors to improve efficiency and scalability.
化学反应分析
Types of Reactions: 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Formation of bis(4-fluorophenyl)methanone or bis(4-fluorophenyl)acetic acid.
Reduction: Production of bis(4-fluorophenyl)methanol or bis(4-fluorophenyl)methane.
Substitution: Generation of 1-[Bis(4-fluorophenyl)methoxy]-2-amine or 1-[Bis(4-fluorophenyl)methoxy]-2-thioethane.
科学研究应用
4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Bis(4-fluorophenyl)methanol: Shares the bis(4-fluorophenyl) moiety but lacks the chloroethane group.
1-Ethynyl-4-fluorobenzene: Contains a fluorophenyl group but differs in the presence of an ethynyl group instead of a methoxy-chloroethane structure.
Vanoxerine: A piperazine derivative with bis(4-fluorophenyl)methoxy groups, used in research for its pharmacological activities.
Uniqueness: 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
50366-31-9 |
|---|---|
分子式 |
C15H13ClF2O |
分子量 |
282.71 g/mol |
IUPAC 名称 |
1-[2-chloroethoxy-(4-fluorophenyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C15H13ClF2O/c16-9-10-19-15(11-1-5-13(17)6-2-11)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2 |
InChI 键 |
FFEFFMLVFNFYPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCl)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
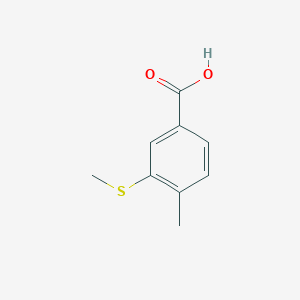
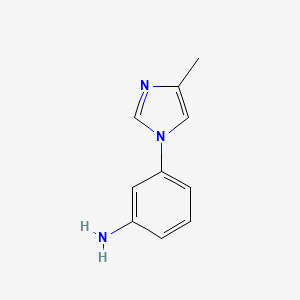
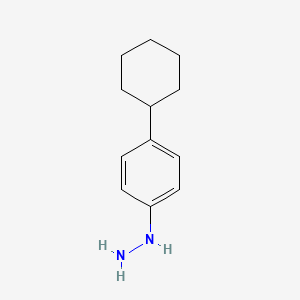
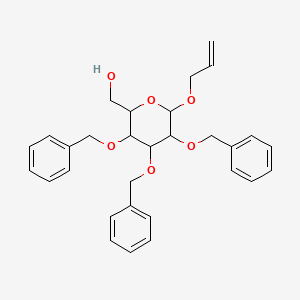
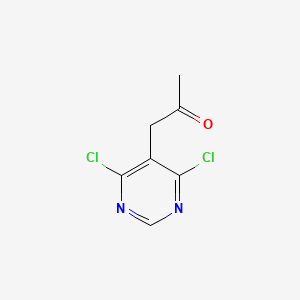
![6-Nitro-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8772073.png)
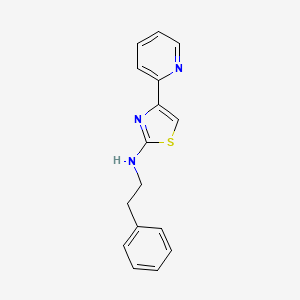
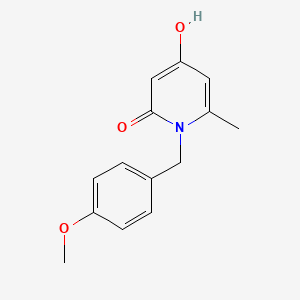
![4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B8772096.png)
